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molecular formula C8HF7O2 B121011 2,3,5,6-Tetrafluorophenyl trifluoroacetate CAS No. 142685-25-4

2,3,5,6-Tetrafluorophenyl trifluoroacetate

Cat. No. B121011
M. Wt: 262.08 g/mol
InChI Key: OJLSSULCTKBVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05419966

Procedure details

Trifluoroacetic anhydride (28 mL, 0.2 mol) was added dropwise with stirring to 27.1 g (0,163 mol) of 2,3,5,6tetrafluorophenol. Boron trifluoride etherate (0.2 mL) was added and the mixture was refluxed overnight. The residual solution was distilled at atmospheric pressure to remove trifluoroacetic anhydride and trifluoroacetic acid. The desired product 18 (32.2 g; 75% yield) was collected at 45° C. (18mm) as a colorless liquid:
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
F[C:2]([F:13])(F)[C:3]([O:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])=O.[F:14][C:15]1[C:20]([F:21])=CC(F)=[C:17]([F:23])[C:16]=1O.B(F)(F)F.CCOCC>>[F:10][C:7]([F:8])([F:9])[C:6]([O:5][C:3]1[C:2]([F:13])=[C:17]([F:23])[CH:16]=[C:15]([F:14])[C:20]=1[F:21])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
27.1 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1F)F)F)O
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The residual solution was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove trifluoroacetic anhydride and trifluoroacetic acid

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OC1=C(C(=CC(=C1F)F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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